Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Experimental Applications of rac-(8S,8aS)-Octahydro-8-indolizinamine Dihydrochloride
Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Experimental Applications of rac-(8S,8aS)-Octahydro-8-indolizinamine Dihydrochloride
Executive Summary
As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, field-proven analysis of rac-(8S,8aS)-Octahydro-8-indolizinamine dihydrochloride . This compound is a highly specialized, conformationally constrained bicyclic aliphatic amine. It serves as a critical building block in the synthesis of peptidomimetics, Smac mimetics, and potent glycosidase inhibitors[1]. This guide synthesizes structural elucidation, physical chemistry, and self-validating experimental protocols to ensure high-fidelity results in your drug development workflows.
Structural Elucidation & Stereochemical Logic
The core scaffold of this molecule is the indolizidine ring system (IUPAC: 1-azabicyclo[4.3.0]nonane)[2]. This bicyclic framework is composed of a fused five-membered pyrrolidine ring and a six-membered piperidine ring. They share a nitrogen atom at position 4 and a bridgehead carbon at position 8a[3].
The compound features a primary amine substituent at the C8 position. The stereochemical designation rac-(8S,8aS) is of paramount importance. It dictates the relative stereochemistry between the C8-amino group and the C8a-bridgehead proton. In this specific racemic diastereomer, the relative configuration forces the primary amine into a specific axial or equatorial orientation relative to the piperidine chair conformation. This precise spatial arrangement is what allows indolizidine derivatives to perfectly mimic the transition states of carbohydrate hydrolysis, making them exceptional glycosidase inhibitors[4].
Structural logic and stereochemical relationships of the indolizidine core.
Physical Properties & The Dihydrochloride Rationale
Understanding the physical properties of this compound is essential for optimizing reaction conditions and storage.
Quantitative Data Summary
| Property | Value / Description |
| CAS Number | 1864003-55-3[5] |
| Molecular Formula | C₈H₁₈Cl₂N₂ (Base: C₈H₁₆N₂ + 2HCl)[6] |
| Molecular Weight | 213.15 g/mol [5] |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in H₂O and DMSO; insoluble in Hexane/Diethyl Ether |
| pKa (Estimated) | ~9.5 (Primary Amine), ~8.5 (Tertiary Bridgehead Amine) |
The Causality Behind the Dihydrochloride Salt
Why is this building block supplied as a dihydrochloride salt rather than a free base? The free base of octahydro-8-indolizinamine contains two highly reactive, electron-rich nitrogen centers. If left unprotected, the molecule is highly hygroscopic and susceptible to rapid aerial oxidation, leading to N-oxide formation and degradation.
By formulating it as a dihydrochloride salt, both nitrogen lone pairs are protonated. This creates a self-validating stabilization mechanism : the ionic lattice physically prevents oxidative degradation, drastically increases the compound's shelf-life at room temperature, and enhances its aqueous solubility for direct use in biological assays or biphasic reactions.
Synthetic Utility in Drug Discovery
8-Aminoindolizidines are privileged scaffolds in medicinal chemistry. Because the indolizidine core restricts the conformational flexibility of the attached functional groups, it acts as a rigidified analog of basic amino acids (like lysine or ornithine).
Historically, the stereocontrolled synthesis of these scaffolds involves the asymmetric addition of organometallic reagents (like allylmagnesium chloride) to chiral 2-pyrroleimines, followed by ring-closing metathesis (RCM) and hydrogenation[7]. Once synthesized, the primary amine at C8 serves as an ideal nucleophilic handle for amidation, reductive amination, or alkylation to generate target libraries.
Experimental workflow for the free-basing and derivatization of the indolizidine salt.
Self-Validating Experimental Protocols
To utilize rac-(8S,8aS)-Octahydro-8-indolizinamine dihydrochloride in organic synthesis, you must first liberate the free base. The following protocols are designed with internal causality and self-validation checks to ensure zero material loss.
Protocol 1: Controlled Free-Basing and Liquid-Liquid Extraction
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Step 1: Dissolution. Suspend the dihydrochloride salt (1.0 eq) in a minimal volume of deionized water.
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Causality: Water fully dissociates the chloride counterions, exposing the protonated amines for neutralization.
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Step 2: Basification. Chill the flask to 0–5 °C in an ice bath. Slowly add saturated aqueous K₂CO₃ dropwise while stirring vigorously until the aqueous layer reaches pH > 10.
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Causality: K₂CO₃ is a mild base that prevents the exothermic degradation that stronger bases (like NaOH) might cause. A pH > 10 ensures both the primary amine (pKa ~9.5) and the tertiary amine (pKa ~8.5) are fully deprotonated.
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Self-Validation: Use pH test strips directly on the aqueous layer. Failure to reach pH 10 will result in poor organic extraction yields due to the compound remaining partially ionized.
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Step 3: Extraction. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL per gram of starting material).
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Causality: DCM is heavier than water, allowing for easy bottom-layer separation, and possesses the exact polarity needed to solubilize the newly formed lipophilic free base.
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Step 4: Isolation. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C.
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Causality: The free base is somewhat volatile and highly sensitive to thermal oxidation. Keeping the rotary evaporator bath temperature low prevents degradation.
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Self-Validation: The resulting product should be a pale, clear oil. If the oil turns dark yellow or brown, thermal oxidation has occurred, and the batch must be repurified via basic alumina chromatography.
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Protocol 2: Analytical Characterization (NMR & LC-MS)
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Step 1: NMR Preparation. Prepare the NMR sample in D₂O if analyzing the dihydrochloride salt, or CDCl₃ if analyzing the liberated free base.
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Causality: The ionic salt is completely insoluble in CDCl₃. Attempting to run the salt in CDCl₃ will yield a blank spectrum.
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Step 2: Stereochemical Validation via ¹H-NMR. Analyze the coupling constants (J-values) of the C8a bridgehead proton.
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Self-Validation: The relative (8S, 8aS) stereochemistry dictates specific dihedral angles between the C8 and C8a protons. Large J-values (8–12 Hz) indicate an axial-axial trans-diaxial relationship, validating the structural conformation[1].
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Step 3: LC-MS Analysis. Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 column.
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Causality: Standard C18 columns will not retain the highly polar, doubly basic indolizidine core effectively, resulting in the compound eluting in the void volume. HILIC ensures proper retention and sharp peak shapes for accurate mass validation (Expected [M+H]⁺ = 141.1).
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References
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001Chemical Database - CAS No. 1993250-74-0, rac-(8R,8aS)-octahydro-8-indolizinamine dihydrochloride. 001Chemical.[Link][6]
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Wikipedia - Indolizine / Indolizidine. Wikimedia Foundation.[Link][3]
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PubChem Compound Summary for CID 26136 - Indolizidine. National Center for Biotechnology Information.[Link][2]
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Albano, V. G., Gualandi, A., Monari, M., & Savoia, D. (2008) - Asymmetric Synthesis of 8-Aminoindolizidine from Chiral 2-Pyrroleimines. The Journal of Organic Chemistry, 73(21), 8376–8381.[Link][1],[4],[7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indolizidine | C8H15N | CID 26136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indolizine - Wikipedia [en.wikipedia.org]
- 4. Asymmetric synthesis of 8-aminoindolizidine from chiral 2-pyrroleimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8cas | Sigma-Aldrich [sigmaaldrich.com]
- 6. 001chemical.com [001chemical.com]
- 7. pubs.acs.org [pubs.acs.org]
